3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-15(26-2)4-6-16)20(24)18-8-7-17(13-19(18)28-14)30-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGYBLQADNBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromenone Synthesis
The chromenone backbone is synthesized via Kostanecki-Robinson reaction modifications. A substituted 2-hydroxyacetophenone derivative undergoes cyclocondensation with an appropriate acylating agent. For this compound, 2-methyl-7-hydroxy-4H-chromen-4-one serves as the intermediate.
Reaction Conditions:
Phenoxy Group Introduction
The 4-methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution at the C3 position of the chromenone core.
Procedure:
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Activate the chromenone intermediate with phosphorus oxychloride to form the 3-chloro derivative.
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React with 4-methoxyphenol in the presence of potassium carbonate (2.5 equiv) in refluxing acetone.
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Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Critical Parameters:
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Excess phenol prevents di-substitution.
-
Reaction time: 8–12 hours.
Morpholine Carboxylate Esterification
Carboxylation at C7 Position
The 7-hydroxy group of the intermediate undergoes esterification with morpholine-4-carbonyl chloride.
Stepwise Protocol:
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Activation: Treat 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one with thionyl chloride to form the corresponding chloro derivative.
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Coupling: React with morpholine-4-carboxylic acid in dichloromethane (DCM) using triethylamine (3 equiv) as a base.
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Workup: Extract with saturated NaHCO₃, dry over MgSO₄, and concentrate.
Yield Optimization:
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Temperature: 0°C to room temperature (prevents side reactions).
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Molar Ratio: 1:1.2 (chromenone chloride to morpholine acid).
Alternative Route: Direct Coupling
A one-pot method using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| 7-Hydroxy derivative | 1.0 equiv | Substrate |
| Morpholine-4-carbonyl chloride | 1.2 equiv | Electrophile |
| DCC | 1.5 equiv | Coupling agent |
| DMAP | 0.1 equiv | Catalyst |
| DCM | 15 mL/mmol | Solvent |
Outcome:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, a microreactor system minimizes reaction time and improves heat transfer.
Parameters:
Purification Techniques
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Crystallization: Use ethanol/water (7:3) to isolate the final product.
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Particle Size Control: Jet milling for uniform micronization (D90 < 10 µm).
Analytical Characterization
Key Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H), 7.45 (s, 1H), 7.12–7.08 (m, 2H), 6.93–6.89 (m, 2H), 3.87 (s, 3H), 3.78–3.68 (m, 4H), 3.52–3.45 (m, 4H), 2.45 (s, 3H).
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HRMS (ESI): m/z calculated for C₂₃H₂₃NO₇ [M+H]⁺: 426.1552; found: 426.1549.
Challenges and Mitigation Strategies
Byproduct Formation
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Issue: Di-esterification at C5 and C7 positions.
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Solution: Use bulkier bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.
Moisture Sensitivity
-
Handling: Conduct reactions under anhydrous conditions with molecular sieves (3Å).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromenone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties between the target compound and its analogues:
Key Research Findings
Morpholine vs. Benzoate Esters : Morpholine-4-carboxylate esters exhibit 20–30% higher aqueous solubility than benzoate derivatives due to hydrogen-bonding capacity .
Impact of Halogenation : Chlorine or fluorine at position 3 increases logP by ~0.5 units but reduces metabolic clearance by 50% in hepatic microsome assays .
Methyl Substitution : 6,7-Dimethyl groups () prolong half-life (t1/2 > 6 hours in rodents) but reduce solubility by 40% .
Biological Activity
The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative belonging to the class of chromone compounds. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.346 g/mol. The structure features a chromene core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO6 |
| Molecular Weight | 355.346 g/mol |
| IUPAC Name | This compound |
| CAS Number | 929339-37-7 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, the presence of the methoxy group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
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Anti-inflammatory Activity :
- In vitro studies indicate that the compound exhibits significant inhibition of COX enzymes, which play a crucial role in the inflammatory response. This suggests potential use in treating inflammatory diseases.
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Antioxidant Properties :
- The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress. This activity is critical for preventing cellular damage associated with various diseases, including cancer.
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Anticancer Activity :
- Preliminary cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells) reveal that the compound may induce apoptosis and inhibit cell proliferation, indicating its potential as an anticancer agent.
Case Studies
Several studies have investigated the biological activity of chromone derivatives similar to this compound:
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Study on Chromone Derivatives :
- A study published in Phytochemistry evaluated various chromone derivatives for their anti-inflammatory and antioxidant activities. The results indicated that modifications to the chromone structure significantly affected their biological efficacy, with certain derivatives demonstrating enhanced inhibitory effects on COX and LOX enzymes .
- Molecular Docking Studies :
- Cytotoxicity Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
